![molecular formula C9H10NNaO5S B13457730 Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate](/img/structure/B13457730.png)
Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate is a chemical compound that features a benzyloxycarbonyl group attached to an amino group, which is further linked to a methanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate typically involves the reaction of benzyloxycarbonyl chloride with an amino compound, followed by the introduction of a methanesulfonate group. The reaction conditions often require the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Reaction of benzyloxycarbonyl chloride with an amino compound in the presence of a base.
Step 2: Introduction of the methanesulfonate group through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the removal of the benzyloxycarbonyl group, yielding the corresponding amine.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and amides.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate involves the release of the benzyloxycarbonyl group under specific conditions, leading to the formation of an active amine. This amine can then interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include enzymatic hydrolysis or chemical reduction, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 4-{[(benzyloxy)carbonyl]amino}benzene-1-sulfinate
- (6-{[(Benzyloxy)carbonyl]amino}-1-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]-2,3-dihydro-1H-indol-3-yl)methyl methanesulfonate
Uniqueness
Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to release active amines under controlled conditions makes it particularly valuable in drug development and biochemical research.
Propiedades
Fórmula molecular |
C9H10NNaO5S |
|---|---|
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
sodium;phenylmethoxycarbonylaminomethanesulfonate |
InChI |
InChI=1S/C9H11NO5S.Na/c11-9(10-7-16(12,13)14)15-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,10,11)(H,12,13,14);/q;+1/p-1 |
Clave InChI |
XODNCJILGJNXSO-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457653.png)
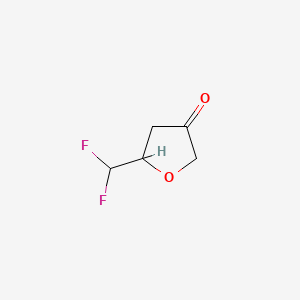
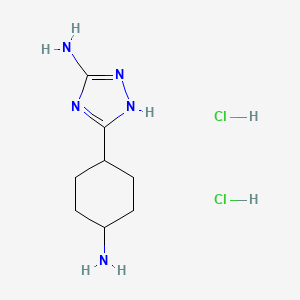
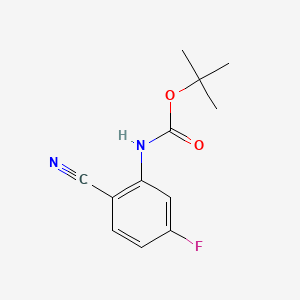
![Tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate](/img/structure/B13457673.png)

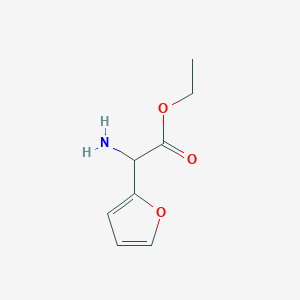
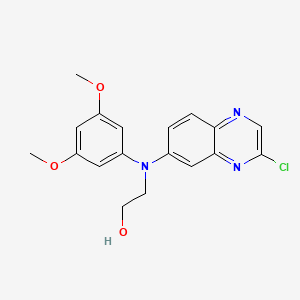
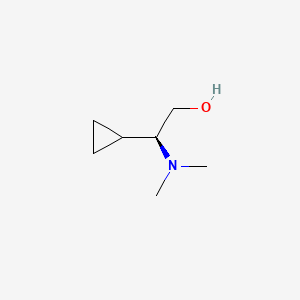
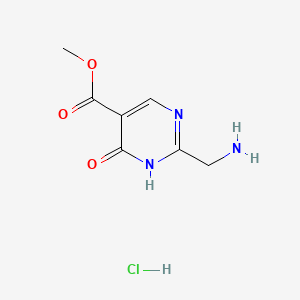
![tert-butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate](/img/structure/B13457725.png)
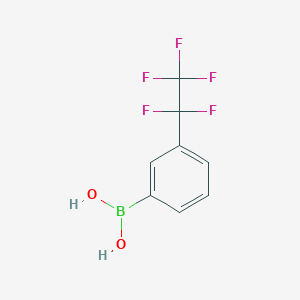
![3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile](/img/structure/B13457736.png)
